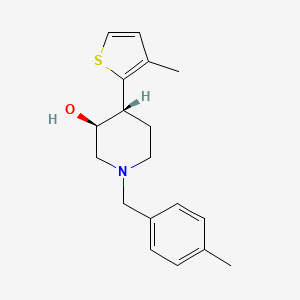![molecular formula C23H34N2O5 B3809313 N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3809313.png)
N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative . The benzyl group might be introduced through a Friedel-Crafts alkylation . The methoxy groups could be introduced through a Williamson ether synthesis . The piperidine and tetrahydropyran rings might be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and tetrahydropyran rings would add three-dimensionality to the molecule . The electron-donating methoxy groups and the electron-withdrawing amide group would influence the electronic distribution in the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine . The benzyl group could be oxidized to a benzoic acid . The methoxy groups could be cleaved with BBr3 to yield hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amide and methoxy groups would likely make it somewhat soluble in polar solvents . The presence of the nonpolar benzyl group and the rings might make it soluble in nonpolar solvents .Future Directions
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O5/c1-28-20-7-6-19(21(14-20)29-2)15-24-22(26)8-5-17-4-3-11-25(16-17)23(27)18-9-12-30-13-10-18/h6-7,14,17-18H,3-5,8-13,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPILLRQINKGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(dimethylamino)methyl]-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide trifluoroacetate](/img/structure/B3809235.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B3809246.png)
![(3'R*,4'R*)-1'-[2-chloro-5-(trifluoromethyl)benzoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B3809256.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3809259.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3809270.png)
![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B3809282.png)
![N-[2-(4-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)ethyl]pyridin-3-amine](/img/structure/B3809297.png)
![6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B3809303.png)
![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B3809306.png)
![N,1-dimethyl-6-oxo-N-[(5-phenylisoxazol-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B3809311.png)
![4-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-9(10H)-acridinone hydrochloride](/img/structure/B3809315.png)

![2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B3809333.png)